Testosterone nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

668-56-4 |

|---|---|

Molecular Formula |

C25H31NO3 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C25H31NO3/c1-24-11-9-18(27)14-17(24)5-6-19-20-7-8-22(25(20,2)12-10-21(19)24)29-23(28)16-4-3-13-26-15-16/h3-4,13-15,19-22H,5-12H2,1-2H3/t19-,20-,21-,22-,24-,25-/m0/s1 |

InChI Key |

KHRRLLSDLVLEIT-BKWLFHPQSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN=CC=C4)CCC5=CC(=O)CC[C@]35C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CN=CC=C4)CCC5=CC(=O)CCC35C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Testosterone Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) nicotinate (B505614), an ester of the endogenous androgen testosterone and nicotinic acid, is a synthetic anabolic-androgenic steroid. This technical guide provides a comprehensive overview of its chemical properties, structure, and analytical methodologies. Key quantitative data are summarized in tabular format for clarity. Detailed experimental protocols for synthesis and analysis, alongside a visualization of the androgen receptor signaling pathway, are provided to support further research and development.

Chemical Structure and Identification

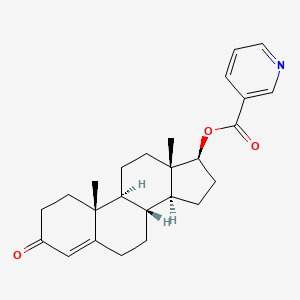

Testosterone nicotinate is chemically designated as (17β)-17-(3-Pyridinylcarbonyloxy)androst-4-en-3-one. The molecule is formed through the esterification of the 17-beta-hydroxyl group of testosterone with the carboxylic acid group of nicotinic acid (niacin or vitamin B3).

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | (17β)-17-(3-Pyridinylcarbonyloxy)androst-4-en-3-one |

| CAS Number | 668-56-4[1] |

| Chemical Formula | C₂₅H₃₁NO₃[1] |

| Molecular Weight | 393.52 g/mol [1] |

| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC1=CC(=O)CC[C@]13C |

| InChI Key | KHRRLLSDLVLEIT-BKWLFHPQSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value/Description |

| Melting Point | 187-188 °C |

| Solubility | Soluble in dilute mineral acids. Based on data for other testosterone esters, it is expected to be soluble in organic solvents like ethanol, chloroform, and vegetable oils, and practically insoluble in water[2][3]. |

| Appearance | Expected to be a white to off-white crystalline powder, based on related compounds. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of testosterone with a nicotinic acid derivative. The following protocol is based on established esterification methods for steroids.

Diagram: Synthesis Workflow

References

Synthesis and Characterization of Testosterone Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) nicotinate (B505614), an ester of the androgen and anabolic steroid testosterone and nicotinic acid, presents a subject of interest for researchers in endocrinology and drug development. This technical guide provides a comprehensive overview of a plausible synthetic route for testosterone nicotinate and a detailed framework for its analytical characterization. The methodologies outlined herein are based on established principles of organic synthesis and analytical chemistry, drawing parallels from the extensive literature on other testosterone esters. This document is intended to serve as a foundational resource for professionals engaged in the synthesis, purification, and characterization of novel steroid compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of testosterone with nicotinic acid. A general and effective method involves the use of a suitable activating agent for the carboxylic acid and a base to facilitate the reaction.

Proposed Synthetic Pathway

The reaction proceeds via the activation of the carboxylic acid group of nicotinic acid, followed by nucleophilic attack by the 17β-hydroxyl group of testosterone.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Esterification of Testosterone

Materials:

-

Testosterone (1.0 eq)

-

Nicotinoyl chloride (1.2 eq) or Nicotinic acid (1.2 eq) with a coupling agent (e.g., DCC/DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (B92270) (2.0 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

-

Dissolve testosterone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add nicotinoyl chloride dissolved in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the testosterone steroid backbone and the nicotinate moiety. Key diagnostic signals include the downfield shift of the H-17 proton of testosterone upon esterification, and the aromatic protons of the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbons of the pyridine ring will be key signals to identify.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Steroid CH₃ (C-18) | ~0.8-0.9 | ~11-12 |

| Steroid CH₃ (C-19) | ~1.2-1.3 | ~19-20 |

| H-4 (vinylic) | ~5.7-5.8 | ~124-125 |

| H-17 | ~4.8-5.0 | ~82-83 |

| Nicotinate Aromatic H | ~7.4-9.2 | ~123-154 |

| Ester C=O | - | ~165-166 |

| Ketone C=O (C-3) | - | ~199-200 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which would likely involve the loss of the nicotinate group.

| Ion | Expected m/z |

| [M+H]⁺ | 394.2377 |

| [M-Nicotinate+H]⁺ | 289.2213 |

Table 2: Expected m/z values for key ions of this compound in high-resolution mass spectrometry.

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | ~1670-1680 |

| C=O (ester) | ~1720-1730 |

| C=C (alkene) | ~1610-1620 |

| C-O (ester) | ~1250-1280 |

| Aromatic C=C and C=N | ~1580-1610, ~1450-1500 |

Table 3: Expected characteristic infrared absorption bands for this compound.

Chromatographic Characterization

Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of this compound. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used for testosterone esters. Purity can be determined by the peak area percentage.

Typical HPLC Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 50% B, increase to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

GC-MS can also be used for the analysis of testosterone esters, often after derivatization to improve volatility and thermal stability.[1]

Experimental Workflows

Caption: General experimental workflow for the synthesis and characterization of this compound.

Relevant Biological Pathways

Testosterone, the precursor to this compound, is synthesized in the body from cholesterol through a series of enzymatic steps known as the steroidogenesis pathway.

Caption: Simplified pathway of testosterone biosynthesis from cholesterol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are based on established scientific principles and can be adapted by researchers in the field of medicinal chemistry and drug development. The successful synthesis and thorough characterization of this and other novel steroid esters are crucial steps in the exploration of their potential therapeutic applications.

References

An In-Depth Technical Guide to the In-Vitro Bioactivity of Testosterone Nicotinate

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the in-vitro bioactivity of testosterone (B1683101) nicotinate (B505614). This guide, therefore, outlines the expected mechanism of action based on its chemical structure as a testosterone ester and provides a comprehensive overview of the standard experimental protocols that would be employed to determine its bioactivity. The quantitative data presented is for testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT), to serve as a benchmark for comparison.

Introduction

Testosterone nicotinate, also known as testosterone 17-nicotinate, is an androgen and anabolic steroid that is a synthetic ester of testosterone and nicotinic acid.[1] Like other testosterone esters, it is designed to act as a pro-drug of testosterone, with the esterification intended to modify the parent hormone's pharmacokinetic profile.[2][3] The in-vitro bioactivity of this compound is contingent upon the enzymatic cleavage of the nicotinate ester, releasing free testosterone to interact with the androgen receptor (AR). This guide details the theoretical mechanism of action and the standard methodologies for assessing the in-vitro bioactivity of such a compound.

Expected Mechanism of Action

The primary mechanism of action for testosterone and its more potent metabolite, DHT, involves binding to and activating the androgen receptor, a ligand-activated transcription factor.[2][4] This interaction initiates a cascade of molecular events leading to the modulation of gene expression in target tissues.

Signaling Pathway Overview:

-

Cellular Uptake and Conversion: Testosterone freely diffuses across the cell membrane. In tissues expressing the 5α-reductase enzyme, testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT).[2][4]

-

Receptor Binding: Testosterone or DHT binds to the androgen receptor located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Protein Synthesis: The binding of the AR dimer to AREs recruits co-activators and the transcriptional machinery, leading to the transcription of androgen-responsive genes and subsequent protein synthesis, which elicits a physiological response.

Caption: Generalized Androgen Signaling Pathway.

Experimental Protocols for In-Vitro Bioactivity Assessment

To characterize the in-vitro bioactivity of this compound, a series of standardized assays would be performed. The workflow typically involves assessing receptor binding, transcriptional activation, and cellular responses.

Caption: General workflow for in-vitro bioactivity testing.

Objective: To determine the binding affinity (Ki) of the test compound for the androgen receptor. This is a competitive binding assay where the compound competes with a radiolabeled androgen (e.g., [³H]DHT) for binding to the AR.

Methodology:

-

Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells overexpressing the human AR (e.g., HEK293 cells) are prepared.

-

Incubation: A constant concentration of radiolabeled [³H]DHT is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound) or a known standard (unlabeled DHT).

-

Separation: After reaching equilibrium, bound and free radioligand are separated. A common method is charcoal adsorption, where dextran-coated charcoal is added to adsorb the free radioligand.

-

Quantification: The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the ability of a compound to activate the androgen receptor and induce gene transcription. This assay provides a functional measure of androgenic potency (EC50).

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293, or CHO) is used. These cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.[5][6] Stably transfected cell lines are often used for high-throughput screening.

-

Cell Treatment: The transfected cells are plated and treated with increasing concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., DHT) are included.

-

Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

-

Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a luminometer is used to measure light output after the addition of a luciferin (B1168401) substrate.

-

Data Analysis: A dose-response curve is generated by plotting the reporter activity against the logarithm of the compound concentration. The EC50 value, which is the concentration that produces 50% of the maximal response, is calculated from this curve.

Objective: To assess the effect of the compound on the proliferation of androgen-dependent cells.

Methodology:

-

Cell Line: Androgen-dependent cell lines, such as the human prostate cancer cell line LNCaP, are used.

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates in a medium containing charcoal-stripped serum to remove endogenous androgens. After attachment, they are treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for several days (e.g., 3-7 days) to allow for measurable changes in cell number.

-

Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay (which measures metabolic activity) or by direct cell counting.

-

Data Analysis: The results are expressed as a percentage of the control (vehicle-treated cells), and a dose-response curve is generated to determine the effective concentration for stimulating or inhibiting cell growth.

Quantitative Data for Benchmark Androgens

As specific data for this compound is unavailable, the following tables provide reference values for testosterone and DHT, the active compounds expected to be released from this compound in-vitro. These values can vary depending on the specific assay conditions and cell lines used.

Table 1: Androgen Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |

| Testosterone | Rat Prostate | [³H]DHT | ~1.0 - 2.0 | [7] |

| Dihydrotestosterone (DHT) | Rat Prostate | [³H]DHT | ~0.2 - 0.5 | [7] |

Table 2: In-Vitro Potency in Reporter Gene Assays

| Compound | Cell Line | Reporter Gene | EC50 (nM) | Reference |

| Testosterone | T47D-AR | Luciferase | ~0.3 | Generic Data |

| Dihydrotestosterone (DHT) | T47D-AR | Luciferase | ~0.1 | Generic Data |

Conclusion

This compound is expected to function as a pro-drug, with its in-vitro bioactivity being dependent on its conversion to testosterone. The definitive characterization of its androgenic properties requires a systematic evaluation using a panel of in-vitro assays. The experimental protocols described herein, including receptor binding assays, reporter gene assays, and cell-based functional assays, represent the standard approach for determining the binding affinity, potency, and cellular effects of such a compound. The resulting data would be essential for understanding its pharmacological profile and for any further drug development efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Testosterone Cypionate | C27H40O3 | CID 441404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Testosterone Nicotinate and the Androgen Receptor: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) nicotinate (B505614), an ester of testosterone, is categorized as an androgen and anabolic steroid. While specific research on testosterone nicotinate is limited, its mechanism of action is predicated on its role as a prodrug to testosterone. This guide delineates the established mechanism of action of testosterone on androgen receptors (AR), providing a comprehensive overview of the signaling pathways, experimental protocols for characterization, and a framework for understanding the activity of testosterone esters like this compound.

Introduction: this compound as a Testosterone Prodrug

This compound is a synthetic derivative of testosterone where the 17-beta hydroxyl group is esterified with nicotinic acid.[1] This esterification modifies the pharmacokinetic profile of testosterone, primarily affecting its absorption and duration of action. In the body, esterases cleave the nicotinate group, releasing free testosterone, which is the active androgenic compound. Therefore, the pharmacological effects of this compound are directly attributable to the actions of testosterone on its target receptors.

The Androgen Receptor: A Ligand-Activated Transcription Factor

The androgen receptor (AR) is a member of the steroid hormone nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] It plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[4] The AR protein is structurally organized into several functional domains:

-

N-Terminal Domain (NTD): Contains the Activation Function 1 (AF-1) region, which is crucial for transcriptional activation.

-

DNA-Binding Domain (DBD): A highly conserved region that recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs).[5]

-

Hinge Region: A flexible region connecting the DBD and LBD.

-

Ligand-Binding Domain (LBD): Binds to androgens like testosterone and dihydrotestosterone (B1667394) (DHT) and contains the Activation Function 2 (AF-2) region.[6]

Mechanism of Action: The Androgen Receptor Signaling Pathway

The binding of testosterone to the androgen receptor initiates a cascade of molecular events leading to the regulation of target gene expression. This process can be broadly divided into genomic and non-genomic pathways.

The Canonical Genomic Signaling Pathway

The primary mechanism of androgen action is through the direct regulation of gene transcription.[3] This pathway involves the following key steps:

-

Ligand Binding: In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Testosterone, being lipophilic, diffuses across the cell membrane and binds to the LBD of the AR.[7] In some tissues, testosterone is first converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[3][8]

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[3][7]

-

Nuclear Translocation and Dimerization: The activated AR translocates into the nucleus and forms a homodimer.[3][7]

-

DNA Binding and Coactivator Recruitment: The AR dimer binds to AREs located in the promoter or enhancer regions of target genes.[5][9] This binding facilitates the recruitment of coactivator proteins.[5]

-

Transcriptional Regulation: The AR-coactivator complex modulates the assembly of the general transcription machinery, leading to the initiation of target gene transcription and subsequent protein synthesis, which elicits a physiological response.[3][5]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic mechanisms that do not involve direct gene transcription.[2] These effects are mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm.[2] Activation of these receptors can lead to the rapid activation of various second messenger signaling cascades, including:

These rapid signaling events can influence cellular processes such as proliferation and apoptosis and can also cross-talk with the genomic signaling pathway.[2][10]

Quantitative Data on Androgen Receptor Binding and Activation

| Compound | Binding Affinity (Kd, nM) | Receptor Activation (EC50, nM) | Relative Binding Affinity (%) |

| Dihydrotestosterone (DHT) | ~0.2 - 0.5 | ~0.1 - 1 | 100 |

| Testosterone | ~0.4 - 1.0 | ~0.5 - 5 | ~50 |

| 17α-Methyltestosterone | ~0.5 - 1.5 | ~1 - 10 | ~40 |

Note: These values are approximate and can vary depending on the specific assay conditions and cell type used. The data is presented to illustrate the relative potencies of common androgens.

Experimental Protocols for Characterizing Androgen Receptor Activity

To characterize the interaction of a compound like this compound with the androgen receptor, a series of in vitro assays are typically employed. These assays are designed to measure the binding affinity of the compound to the receptor and its ability to activate or inhibit receptor-mediated gene transcription.

Androgen Receptor Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A competitive binding assay where a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the unlabeled test compound.[11][12][13] The amount of radiolabeled ligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Detailed Methodology:

-

Preparation of AR Source:

-

Incubation:

-

In a 96-well plate, incubate the AR preparation with a fixed concentration of radiolabeled androgen (e.g., 1 nM [³H]-R1881) and a range of concentrations of the test compound (e.g., this compound) or a reference compound (e.g., unlabeled DHT).[12]

-

Include control wells for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of unlabeled DHT).[12]

-

Incubate at 4°C for 18-24 hours to reach equilibrium.[12]

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite precipitation or filtration through glass fiber filters.[12]

-

-

Quantification:

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to induce or inhibit AR-mediated gene transcription.

Principle: A host cell line that expresses the androgen receptor is transiently or stably transfected with a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter containing androgen response elements (AREs).[14][15][16] When an androgenic compound activates the AR, the receptor binds to the AREs and drives the expression of the reporter gene, which can be quantified.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., PC-3, LNCaP, or HEK293) in appropriate media.

-

Co-transfect the cells with an AR expression vector (if not endogenously expressed) and an ARE-driven reporter plasmid. Stably transfected cell lines are often used for consistency.[15]

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., DHT) or antagonist (e.g., bicalutamide).[10]

-

Include vehicle-treated cells as a negative control.

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

-

Lysis and Reporter Gene Assay:

-

Lyse the cells to release the reporter protein.

-

Measure the reporter gene activity. For a luciferase reporter, add a luciferase substrate and measure the resulting luminescence using a luminometer.[17]

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability or a co-transfected control plasmid (e.g., expressing Renilla luciferase).

-

Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

Conclusion

The mechanism of action of this compound on androgen receptors is fundamentally that of testosterone. As a prodrug, it delivers testosterone to the systemic circulation, which then activates the androgen receptor through both genomic and non-genomic signaling pathways to elicit a physiological response. The characterization of its specific binding affinity and transcriptional activation potential would be achieved through standard in vitro assays such as competitive binding assays and reporter gene assays. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to understand and evaluate the androgenic activity of testosterone esters.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen receptor - Wikipedia [en.wikipedia.org]

- 4. ashevilletestosteroneclinic.com [ashevilletestosteroneclinic.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 17. caymanchem.com [caymanchem.com]

The Pharmacokinetic Profile of Testosterone Esters in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of testosterone (B1683101) esters in various animal models. Due to a lack of specific data on testosterone nicotinate (B505614), this document leverages available information on other testosterone esters, such as enanthate, cypionate, and undecanoate, to provide a foundational understanding for researchers. The guide details experimental protocols for administration and sample analysis, presents comparative PK data in tabular format, and utilizes visualizations to illustrate key concepts, offering a valuable resource for designing and interpreting preclinical studies of testosterone esters.

Introduction

Testosterone replacement therapy is a cornerstone for managing hypogonadism. The therapeutic efficacy of testosterone is significantly influenced by its pharmacokinetic profile, which can be modulated by esterification of the testosterone molecule. Esterification at the 17β-hydroxyl group increases the lipophilicity of testosterone, leading to a slower release from the injection site and a prolonged duration of action. The specific ester used dictates the rate of release and subsequent hydrolysis to active testosterone. This guide focuses on the methodologies and expected pharmacokinetic parameters when studying testosterone esters in preclinical animal models.

Comparative Pharmacokinetics of Testosterone Esters

The pharmacokinetic profile of a testosterone ester is largely determined by the length of the fatty acid chain attached to the testosterone molecule. Longer chains generally result in slower absorption and a longer half-life. The data presented below for commonly studied testosterone esters can serve as a reference for predicting the profile of other esters like testosterone nicotinate.

Table 1: Comparative Pharmacokinetic Parameters of Testosterone Esters in Animal Models

| Testosterone Ester | Animal Model | Dose and Route | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | AUC |

| Testosterone Enanthate | Male Bonnet Monkeys (castrated) | 10 mg, IM | 12 | 4183 ± 101.37 | 111.40 | Not Reported |

| Testosterone Undecanoate | Male Bonnet Monkeys (castrated) | 10 mg, IM | 120 | 2750 ± 144.33 | 549 | Not Reported |

| Testosterone Propionate | Male Bonnet Monkeys (castrated) | Not Specified | Not Reported | Not Reported | 21.9 | Not Reported |

| Testosterone Buciclate | Male Bonnet Monkeys (castrated) | Not Specified | 13.28 (absorption phase) | Not Reported | 766.3 | Not Reported |

| Testosterone Cypionate | Hypogonadal Men (for comparison) | 200 mg, IM | 24-48 | ~1350 ng/dL | Not Reported | Not Reported |

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution. "IM" denotes intramuscular administration.

Experimental Protocols

Drug Administration

Intramuscular injection is the most common route for administering oil-based testosterone ester formulations.

Protocol for Intramuscular Administration in Rats:

-

Animal Model: Male Wistar rats (180-200 g).

-

Formulation: Testosterone ester dissolved in a suitable vehicle (e.g., sesame oil, cottonseed oil).

-

Dose: Varies depending on the study objective (e.g., 100 mg/kg body weight).[1]

-

Injection Site: Deep gluteal muscle.[2]

-

Procedure:

-

Anesthetize the rat using an appropriate method (e.g., isoflurane).

-

Use a 22 G needle for injection.[3]

-

Administer the injection slowly and steadily into the muscle mass.

-

Monitor the animal for any signs of distress post-injection.

-

Blood Sampling

Serial blood collection is crucial for determining the pharmacokinetic profile.

Protocol for Blood Collection from Rabbits (Marginal Ear Vein):

-

Animal Model: Adult rabbits.

-

Restraint: Gently restrain the rabbit. Placing the animal in a bag with only the ear exposed can reduce stress.[4]

-

Site Preparation: Shave the area over the marginal ear vein and clean with an antiseptic.

-

Collection:

-

Use a sterile butterfly cannula with a vacuum tube to avoid vessel collapse.[5]

-

Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours post-dose).

-

Place samples for biochemical analysis in tubes without anticoagulant and samples for hematology in tubes with EDTA.[4]

-

-

Sample Processing:

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying testosterone in biological matrices due to its high sensitivity and specificity.

Protocol for Testosterone Analysis in Plasma/Serum:

-

Sample Preparation:

-

Protein Precipitation: Precipitate plasma/serum proteins using a 7% HClO4 solution. Vortex and centrifuge the mixture.[7]

-

Liquid-Liquid Extraction: Extract testosterone and an internal standard (e.g., d3-testosterone) with a solvent like methyl tert-butyl ether.[8] Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Column: Use a C18 column.[7]

-

Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and methanol (B129727) is commonly used.[7]

-

-

Mass Spectrometric Detection:

-

Quantification:

-

Generate a calibration curve using standards of known testosterone concentrations.

-

Determine the concentration of testosterone in the samples by comparing their peak area ratios to the calibration curve.

-

Visualizations

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study of a testosterone ester.

Testosterone Signaling Pathway

Caption: Simplified overview of the androgen receptor signaling pathway for testosterone.

Conclusion

References

- 1. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. blogs.otago.ac.nz [blogs.otago.ac.nz]

- 4. The effect of different sample collection methods on rabbit blood parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. nvkc.nl [nvkc.nl]

- 9. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Testosterone Nicotinate Solubility and Stability Studies

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of testosterone (B1683101) nicotinate (B505614). It is important to note that publicly available, peer-reviewed quantitative data specifically for testosterone nicotinate is limited. Therefore, this guide synthesizes information from studies on testosterone and its other esters, as well as related nicotinate compounds, to provide a predictive and comparative framework. All experimental protocols are presented as generalized standard procedures in the field.

Introduction to this compound

This compound is an ester of the androgen and anabolic steroid testosterone and nicotinic acid (niacin or vitamin B3).[1] Like other testosterone esters, it is designed to have a longer duration of action compared to un-esterified testosterone, allowing for less frequent administration. The esterification of testosterone at the 17-beta hydroxyl group increases its lipophilicity, which affects its solubility and absorption kinetics. This compound was previously formulated as an aqueous suspension for intramuscular injection.[1] Understanding its solubility and stability is crucial for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of potential drug products.

Solubility Profile

Comparative Solubility Data of Testosterone and Related Esters

The following table summarizes the solubility of testosterone and some of its common esters in a range of solvents. This data is intended to provide a comparative reference for estimating the potential solubility of this compound.

| Compound | Solvent | Solubility | Temperature (°C) |

| Testosterone | Water | 23.4 mg/L | 25 |

| Ethanol | 1 in 5 parts | - | |

| Chloroform | 1 in 2 parts | - | |

| Diethyl Ether | 1 in 100 parts | - | |

| Vegetable Oils | Soluble | - | |

| Testosterone Propionate | Saturated Hydrocarbons | Varies | 25 |

| Testosterone Cypionate | Water | Insoluble | - |

| Alcohol | Freely Soluble | - | |

| Chloroform | Freely Soluble | - | |

| Dioxane | Freely Soluble | - | |

| Ether | Freely Soluble | - | |

| Vegetable Oils | Soluble | - | |

| Testosterone Enanthate | Water | Practically Insoluble | - |

| Ether | ~3.33 g/100 mL | - | |

| Vegetable Oils | Soluble | - |

Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a testosterone ester like this compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound (pure active pharmaceutical ingredient - API)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, propylene (B89431) glycol, various vegetable oils)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life and the formation of potential degradation products. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Predicted Stability and Comparative Degradation Data

Based on the chemical structure, this compound is susceptible to hydrolysis of the ester bond, leading to the formation of testosterone and nicotinic acid. The steroid nucleus may also be susceptible to oxidation and photolytic degradation. The following table summarizes the expected degradation behavior under various stress conditions, drawing comparisons with testosterone and other nicotinate esters.

| Stress Condition | Expected Degradation Pathway | Potential Degradation Products | Comparative Notes |

| Acidic Hydrolysis | Cleavage of the ester linkage. | Testosterone, Nicotinic Acid | Testosterone itself is relatively stable to acid. |

| Alkaline Hydrolysis | Cleavage of the ester linkage. | Testosterone, Nicotinic Acid | Ester hydrolysis is typically faster under basic conditions. Benzyl nicotinate shows hydroxide (B78521) ion-catalyzed degradation. |

| Oxidative | Oxidation of the steroid nucleus. | Oxidized derivatives of testosterone and this compound. | Testosterone is known to undergo oxidation. |

| Photolytic | Photochemical degradation. | Photodegradants. | Conformance to ICH Q1B for photostability testing is required. |

| Thermal | Thermally induced degradation. | Various thermal degradants. | Nicotinic acid shows sublimation and evaporation at high temperatures. |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify its degradation pathways and to develop a stability-indicating HPLC method.

Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound API

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC-UV/PDA and/or HPLC-MS system

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60 °C) for a specified time. Withdraw samples at different time points, neutralize with NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize with HCl, and dilute for analysis.

-

Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Store at room temperature for a set period. Withdraw samples, dilute, and analyze.

-

Thermal Degradation: Expose the solid API to dry heat in an oven (e.g., 70 °C) for an extended period. Also, prepare a solution and expose it to heat. Analyze samples at various time points.

-

Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Analysis: Analyze all stressed samples using a developed stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

Visualization of Pathways and Workflows

Signaling Pathways

Experimental Workflows

References

Endocrine Effects of Testosterone Nicotinate Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Testosterone (B1683101) nicotinate (B505614) is an androgen and anabolic steroid that is no longer marketed.[1] This guide provides a comprehensive overview of the expected endocrine effects of its administration based on the well-established pharmacology of testosterone and its esters, and the known physiological effects of nicotinic acid. Direct clinical and experimental data on testosterone nicotinate is limited.

Introduction

This compound is a synthetic androgen and anabolic steroid formed by the esterification of testosterone with nicotinic acid.[1] Like other testosterone esters, its primary therapeutic application would be in androgen replacement therapy for conditions associated with testosterone deficiency (hypogonadism). The endocrine effects of this compound are primarily driven by the testosterone molecule, while the nicotinate ester influences its pharmacokinetics, such as its absorption rate and duration of action. This guide will delve into the detailed endocrine effects, underlying mechanisms, and relevant experimental methodologies.

Mechanism of Action

The endocrine effects of this compound are mediated through the actions of testosterone and its active metabolites, dihydrotestosterone (B1667394) (DHT) and estradiol (B170435) (E2).

2.1. Androgen Receptor Signaling

Testosterone exerts its primary effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[2][3] Upon entering a target cell, testosterone can bind directly to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins.[2][4] The activated testosterone-AR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]

In certain tissues, such as the prostate, skin, and hair follicles, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[5][6][7][8] DHT binds to the androgen receptor with a higher affinity than testosterone, amplifying the androgenic signal.[7][8]

2.2. Aromatization to Estradiol

Testosterone can also be converted to estradiol by the enzyme aromatase, which is present in various tissues including adipose tissue, brain, and bone.[5][9] Estradiol has its own distinct physiological effects, which contribute to the overall endocrine profile of testosterone administration.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Exogenous administration of this compound, like other testosterone preparations, exerts a negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis.[10] This leads to the suppression of endogenous testosterone production.

The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10][11] LH, in turn, stimulates the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis.[10][12]

Elevated levels of exogenous testosterone inhibit the release of GnRH from the hypothalamus and LH and FSH from the pituitary, leading to a reduction in endogenous testosterone synthesis and potentially impairing sperm production.[13][14][15]

Quantitative Data on Endocrine Effects

The following tables summarize quantitative data from studies on various testosterone esters. While not specific to this compound, they provide a strong indication of the expected endocrine changes following its administration.

Table 1: Effects of Testosterone Enanthate on Serum Hormone Levels in Healthy Men

| Dose | Time Point | Change in Testosterone | Change in LH | Change in FSH |

| 125 mg | Day 4 | +91.06% | -65% | -45% |

| 125 mg | Day 14 | No significant increase | -35% | -38% |

| 250 mg | Day 4 | +112% | -77% | -71% |

| 250 mg | Day 14 | No significant increase | -78% | -83% |

| 500 mg | Day 4 | +360% | -73% | -63% |

| 500 mg | Day 14 | +39% | -92% | -94% |

| Data adapted from a study on single intramuscular doses of testosterone enanthate in healthy male volunteers.[16] |

Table 2: Effects of Testosterone Administration on Gonadotropin Levels in Men with Hypogonadotropic Hypogonadism

| Treatment | Mean Serum LH (µg/L) | Mean Serum FSH (µg/L) |

| GnRH alone | 37 ± 2 | 128 ± 28 |

| GnRH + Testosterone Enanthate | 18 ± 2 | 39 ± 6 |

| Data from a study where men were treated with GnRH followed by GnRH plus a supraphysiological dosage of testosterone enanthate.[13] |

Table 3: Effects of Nicotine (B1678760) on Reproductive Hormones in Male Rats

| Treatment Group | Testosterone | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) |

| Low Dose Nicotine | Significantly decreased | No significant change | No significant change |

| High Dose Nicotine | Significantly decreased | Significantly increased | Significantly decreased |

| Data from a study on the effects of nicotine administration in male albino rats.[12] The nicotinic component of this compound may have its own distinct effects, although the impact of the esterified form on nicotinic receptors is not well-documented. |

Experimental Protocols

5.1. Study Design for Pharmacokinetic and Pharmacodynamic Assessment

A typical study to evaluate the endocrine effects of this compound would involve a randomized, controlled trial.

-

Participants: Healthy male volunteers or men with diagnosed hypogonadism.

-

Intervention: Administration of this compound at varying doses and/or frequencies.

-

Control: Placebo or a standard testosterone ester (e.g., testosterone enanthate).

-

Blood Sampling: Serial blood samples would be collected at baseline and at multiple time points post-administration to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and to measure hormone levels.

-

Hormone Assays: Serum concentrations of total testosterone, free testosterone, LH, FSH, DHT, and estradiol would be measured.

5.2. Hormone Measurement Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately measuring steroid hormones like testosterone, DHT, and estradiol. It offers high specificity and sensitivity.

-

Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are commonly used for measuring peptide hormones such as LH and FSH. While more accessible, they can be subject to cross-reactivity.

5.3. Assessment of HPG Axis Function

-

GnRH Stimulation Test: This test can be used to assess the pituitary's responsiveness. A baseline blood sample is taken, followed by an injection of GnRH. Subsequent blood samples are drawn to measure the LH and FSH response. Exogenous testosterone administration is expected to blunt this response.[13]

Potential Influence of the Nicotinate Ester

The nicotinate (nicotinic acid or niacin) ester would primarily influence the pharmacokinetics of testosterone. Esterification increases the lipophilicity of testosterone, slowing its release from an oil-based depot after intramuscular injection.[17] The rate of hydrolysis of the ester bond determines the rate at which active testosterone becomes available. The duration of action of this compound was reported to be between that of testosterone propionate (B1217596) (short-acting) and testosterone enanthate (long-acting).[1]

Furthermore, nicotinic acid itself has physiological effects, including vasodilation and effects on lipid metabolism. While it is unclear if the nicotinate released from the ester would reach pharmacologically active concentrations, this is a consideration for the overall profile of the drug. Some studies have investigated the effects of nicotinic cholinergic agonists on androgen biosynthesis, with some evidence suggesting an inhibitory effect on testosterone production in cultured testicular cells.[18] However, the relevance of these findings to the administration of an esterified testosterone compound is uncertain.

Conclusion

The administration of this compound is expected to produce the well-characterized endocrine effects of testosterone. These include activation of the androgen receptor, suppression of the HPG axis leading to decreased endogenous testosterone production and spermatogenesis, and conversion to active metabolites DHT and estradiol. The nicotinate ester would modulate the pharmacokinetic profile, providing a duration of action intermediate to that of shorter and longer-acting testosterone esters. A thorough understanding of these endocrine effects is critical for the development and clinical application of any new testosterone formulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Androgen receptor - Wikipedia [en.wikipedia.org]

- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relation of Testosterone, Dihydrotestosterone, and Estradiol With Changes in Outcomes Measures in the Testosterone Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 8. Testosterone cypionate - Wikipedia [en.wikipedia.org]

- 9. The Effects of Injected Testosterone Dose and Age on the Conversion of Testosterone to Estradiol and Dihydrotestosterone in Young and Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Short-Acting Testosterone: More Physiologic? [frontiersin.org]

- 11. The endocrine effects of nicotine and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotine alters male reproductive hormones in male albino rats: The role of cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testosterone administration inhibits gonadotropin secretion by an effect directly on the human pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Testosterone: Package Insert / Prescribing Information [drugs.com]

- 15. labeling.pfizer.com [labeling.pfizer.com]

- 16. dovepress.com [dovepress.com]

- 17. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 18. Nicotinic cholinergic agonists inhibit androgen biosynthesis by cultured rat testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Testosterone Nicotinate on Steroidogenesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the effects of testosterone (B1683101) nicotinate (B505614) on steroidogenesis is limited. This document synthesizes findings on the individual components, testosterone and nicotinic acid (and its analogues), to extrapolate potential mechanisms and effects.

Introduction

Testosterone nicotinate, an esterified compound of testosterone and nicotinic acid, is classified as an androgen and anabolic steroid.[1] Understanding its impact on the intricate process of steroidogenesis is crucial for its therapeutic application and for anticipating potential side effects. Steroidogenesis, the biosynthesis of steroid hormones from cholesterol, is a tightly regulated pathway involving a series of enzymatic reactions predominantly occurring in the Leydig cells of the testes.[2][3] This guide provides a detailed overview of the potential effects of this compound on this pathway, drawing from studies on nicotinic agonists and the known feedback mechanisms of testosterone.

The primary regulatory signal for testosterone production is Luteinizing Hormone (LH), which stimulates a cascade of events beginning with the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.[4][5][6] Key enzymes involved in the subsequent conversion of cholesterol to testosterone include the Steroidogenic Acute Regulatory (StAR) protein, Cytochrome P450 side-chain cleavage (CYP11A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), and 17β-hydroxysteroid dehydrogenase (17β-HSD).[2][7]

Potential Mechanism of Action of the Nicotinate Moiety on Steroidogenesis

Research on nicotinic cholinergic agonists, such as nicotine (B1678760) and lobeline, provides insights into how the nicotinate component of this compound might influence steroidogenesis. Studies have demonstrated an inhibitory effect of these agonists on androgen biosynthesis in testicular cells.[8][9]

Inhibition of Key Steroidogenic Enzymes

The primary mechanism of inhibition by nicotinic agonists appears to be the selective targeting of 17α-hydroxylase (a CYP17A1 activity).[8] Treatment of testicular cells with nicotinic agonists led to a dose-dependent inhibition of hCG-stimulated androgen biosynthesis.[8] This was accompanied by a significant decrease in the accumulation of 17α-hydroxypregnenolone, 17α-hydroxyprogesterone, dehydroepiandrosterone (B1670201) (DHEA), and androstenedione, while the levels of pregnenolone (B344588) and progesterone (B1679170) remained unchanged.[8] This pattern strongly suggests a blockage at the 17α-hydroxylase step.

Furthermore, studies with nicotine and its metabolite cotinine (B1669453) showed a dose-dependent inhibition of LH-stimulated testosterone production in mouse Leydig cells.[9] This inhibition was observed to be distal to the formation of cyclic AMP (cAMP), indicating that the interference occurs downstream of the initial LH receptor signaling.[9]

Role of Calcium

The inhibitory effect of nicotine and cotinine on steroidogenesis is also dependent on calcium.[9] In calcium-free media, the inhibitory effects of these compounds were not significant.[9] Conversely, a calcium ionophore enhanced the inhibitory effects, while a calcium channel blocker, verapamil, reversed the inhibition.[9] This suggests that the nicotinic component may alter intracellular calcium concentrations or interfere with calcium-dependent steps in the steroidogenic pathway.

Feedback Inhibition by the Testosterone Moiety

The testosterone component of this compound is expected to exert a negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis.[4][10] Administration of exogenous testosterone suppresses the secretion of LH from the pituitary gland.[5] This reduction in LH levels leads to decreased stimulation of the Leydig cells, resulting in the downregulation of the entire steroidogenic pathway. This includes reduced expression and activity of key proteins like StAR and the various cytochrome P450 enzymes involved in testosterone synthesis.[11][12]

Quantitative Data on the Effects of Nicotinic Agonists on Steroidogenesis

The following tables summarize the quantitative findings from studies on the effects of nicotinic agonists on androgen production.

Table 1: Inhibitory Concentrations (IC50) of Nicotinic Agonists on hCG-stimulated Androgen Biosynthesis in Rat Testicular Cells [8]

| Nicotinic Agonist | IC50 (M) |

| Lobeline | 3 x 10⁻⁵ |

| Nicotine | 1.7 x 10⁻⁴ |

| Dimethylphenylpiperazinium (B86806) iodide | > 10⁻³ |

Table 2: Percentage Inhibition of hCG-stimulated Testosterone Production by Lobeline in Rat Testicular Cells [8]

| Treatment | % Inhibition of Testosterone Production |

| Lobeline (10⁻⁴ M) | 50-75% |

| Lobeline with Cholera Toxin | 65% |

| Lobeline with Forskolin | 50% |

| Lobeline with (Bu)₂cAMP | 70% |

Table 3: Effect of Lobeline on the Accumulation of Steroid Intermediates in hCG-stimulated Rat Testicular Cells [8]

| Steroid Intermediate | % Decrease in Accumulation |

| 17α-hydroxypregnenolone | 75% |

| 17α-hydroxyprogesterone | 85% |

| Dehydroepiandrosterone (DHEA) | 50% |

| Androstenedione | 61% |

| Pregnenolone | No change |

| Progesterone | No change |

Table 4: Inhibition of LH-stimulated Testosterone Production by Nicotine and Cotinine in Mouse Leydig Cells [9]

| Compound (Concentration Range) | % Inhibition of Testosterone Production |

| Nicotine (10⁻⁷ - 10⁻⁵ M) | 50-70% (Dose-dependent) |

| Cotinine (10⁻⁷ - 10⁻⁵ M) | 50-70% (Dose-dependent) |

Experimental Protocols

In Vitro Studies with Rat Testicular Cells[8]

-

Cell Culture: Primary cultures of testicular cells were established from adult hypophysectomized rats and maintained in a serum-free medium.

-

Treatment: On day 8 of culture, cells were treated with human chorionic gonadotropin (hCG) to stimulate steroidogenesis, alone or in combination with various concentrations of nicotinic cholinergic agonists (lobeline, nicotine, dimethylphenylpiperazinium iodide).

-

Incubation: Cells were incubated for 2 days following treatment.

-

Analysis: Media were collected for the measurement of steroid hormones (testosterone and various intermediates) and cAMP levels using appropriate immunoassays.

In Vitro Studies with Mouse Leydig Cells[9]

-

Cell Isolation: Leydig cells were isolated from adult Swiss-Webster mice using a linear density gradient.

-

Incubation: Isolated Leydig cells were incubated for 3 hours at 37°C in a minimum essential medium (MEM) with 95% O₂ and 5% CO₂.

-

Treatment: Cells were stimulated with LH (10 ng) in the presence or absence of varying concentrations of nicotine or cotinine (10⁻⁷ to 10⁻⁵ M). Experiments were also conducted in the presence of 8-bromo-cAMP, a calcium ionophore, and a calcium channel blocker (verapamil), as well as in calcium-free medium.

-

Analysis: Testosterone production was measured in the incubation medium.

Visualizations of Signaling Pathways and Experimental Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Steroidogenesis in Leydig Cells: Effects of Aging and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 5. Effects of pharmacologically induced Leydig cell testosterone production on intratesticular testosterone and spermatogenesis† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic cholinergic agonists inhibit androgen biosynthesis by cultured rat testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotine and cotinine inhibit steroidogenesis in mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 11. Long-term suppression of Leydig cell steroidogenesis prevents Leydig cell aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes in testicular steroidogenic acute regulatory (STAR) protein, steroidogenic enzymes and testicular morphology associated with increased testosterone secretion in bulls receiving the luteinizing hormone releasing hormone agonist deslorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Testosterone Nicotinate Receptor Binding: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) nicotinate (B505614), an ester of the primary androgen testosterone, necessitates a comprehensive understanding of its interaction with the androgen receptor (AR) for potential therapeutic applications. This technical guide provides a detailed framework for the in-silico modeling of testosterone nicotinate's binding to the androgen receptor. We delineate a multi-step computational workflow, including homology modeling of the AR, molecular docking of this compound and its active metabolite testosterone, and molecular dynamics simulations to assess the stability and dynamics of the ligand-receptor complexes. Detailed hypothetical protocols for these core experiments are provided, alongside templates for the presentation of quantitative data. This document serves as a methodological whitepaper for researchers embarking on the computational analysis of testosterone esters and their interactions with nuclear receptors.

Introduction

Testosterone and its esters are fundamental to androgenic signaling, exerting their effects primarily through binding to the androgen receptor (AR), a ligand-activated transcription factor.[1] this compound is an anabolic steroid medication that is an ester of nicotinic acid and testosterone.[2] Upon administration, testosterone esters are metabolized, releasing testosterone to interact with target receptors.[3][4] The effects of testosterone are mediated by its activation of the androgen receptor, either directly or after conversion to dihydrotestosterone (B1667394) (DHT).[3] The AR itself is a key therapeutic target in conditions like prostate cancer.[5]

In-silico modeling offers a powerful, resource-efficient approach to investigate the molecular interactions between ligands and their receptors. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide deep insights into binding affinities, conformational changes, and the stability of ligand-receptor complexes at an atomic level.[5][6] This guide outlines a comprehensive computational protocol to model and analyze the binding of this compound to the human androgen receptor.

Proposed In-Silico Modeling Workflow

The proposed workflow for modeling the interaction between this compound and the androgen receptor is a sequential process. It begins with the preparation of both the ligand and receptor structures, proceeds to predict their binding mode, and concludes with an analysis of the dynamic behavior of the resulting complex.

References

- 1. Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Testosterone Cypionate | C27H40O3 | CID 441404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. In Silico discovery of novel androgen receptor inhibitors for prostate cancer therapy using virtual screening, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homology modeling using multiple molecular dynamics simulations and docking studies of the human androgen receptor ligand binding domain bound to testosterone and nonsteroidal ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Testosterone Nicotinate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of testosterone (B1683101) nicotinate (B505614), an ester of the natural androgen testosterone and nicotinic acid. The synthesis involves the esterification of testosterone with nicotinoyl chloride in the presence of a base. This protocol is intended for research and development purposes. Included are detailed experimental procedures, characterization data, and diagrams of relevant biological signaling pathways.

Introduction

Testosterone is the primary male sex hormone and an anabolic steroid. Esterification of testosterone at the 17β-hydroxyl group is a common strategy to increase its duration of action. Testosterone nicotinate is an ester that combines the hormonal effects of testosterone with the properties of nicotinic acid (niacin, Vitamin B3). This document outlines a laboratory-scale synthesis protocol adapted from established methods for testosterone ester synthesis.

Chemical and Physical Data

A summary of the key chemical and physical properties of the reactants and the final product is provided in Table 1.

Table 1: Chemical and Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Testosterone | C₁₉H₂₈O₂ | 288.42 | 155[1] | White crystalline powder |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 237 | White crystalline powder |

| Nicotinoyl Chloride Hydrochloride | C₆H₄ClNO·HCl | 178.02 | 155-157 | White to off-white solid |

| Pyridine (B92270) | C₅H₅N | 79.10 | -42 | Colorless liquid |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | Colorless liquid |

| This compound | C₂₅H₃₁NO₃ [2] | 393.527 [2] | 187-188 | White crystalline solid |

Experimental Protocol: Synthesis of this compound

This protocol is based on the esterification of testosterone with nicotinoyl chloride hydrochloride in the presence of pyridine.

Materials and Equipment

-

Testosterone (1.00 g, 3.5 mmol)

-

Nicotinoyl chloride hydrochloride (720 mg, 4 mmol)

-

Pyridine (320 mg, 4 mmol)

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, suspend nicotinoyl chloride hydrochloride (720 mg, 4 mmol) in 10 ml of anhydrous dichloromethane.

-

Addition of Base: To the suspension, add pyridine (320 mg, 4 mmol) and stir the mixture at room temperature.

-

Addition of Testosterone: Prepare a solution of testosterone (1.00 g, 3.5 mmol) in dichloromethane. Add this solution to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, dilute the mixture with additional dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Crude Product: Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid this compound. A yield of approximately 85% for the crude product can be expected.

-

Purification: Recrystallize the crude solid from acetone to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at room temperature.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table 2: Characterization Data for this compound

| Analysis | Result |

| Yield (crude) | ~85% |

| Melting Point | 187-188 °C (from acetone) |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): ~9.2 (s, 1H, nicotinoyl H2), ~8.7 (d, 1H, nicotinoyl H6), ~8.3 (d, 1H, nicotinoyl H4), ~7.4 (dd, 1H, nicotinoyl H5), 5.74 (s, 1H, C4-H), 4.8-4.9 (t, 1H, C17-H), 0.8-2.5 (m, steroid backbone), ~1.2 (s, 3H, C19-CH₃), ~0.9 (s, 3H, C18-CH₃). |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): ~200 (C3), ~171 (C=O, ester), ~165 (nicotinoyl C7), ~153 (nicotinoyl C2), ~151 (nicotinoyl C6), ~137 (nicotinoyl C4), ~125 (C5), ~124 (C4), ~123 (nicotinoyl C5), ~82 (C17), and other signals for the steroid backbone. |

| Mass Spectrometry (ESI-MS) | m/z: 394.23 [M+H]⁺ |

Note: Predicted NMR data is based on known chemical shifts of testosterone and nicotinic acid moieties. Experimental verification is recommended.

Biological Signaling Pathways

Testosterone Signaling Pathway

Testosterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.

Caption: Testosterone signaling pathways.

Nicotinic Acid Signaling Pathway

Nicotinic acid primarily signals through the G-protein coupled receptor, GPR109A (HM74A).

Caption: Nicotinic acid signaling pathway.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is summarized below.

Caption: Synthesis workflow.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound in a laboratory setting. The expected yield and purity are suitable for research purposes. The provided characterization data and signaling pathway diagrams offer a comprehensive overview for researchers working with this compound. It is essential to follow standard laboratory safety procedures when handling all chemicals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Testosterone Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of testosterone (B1683101) nicotinate (B505614). Testosterone nicotinate is an androgen and anabolic steroid, an ester of testosterone.[1] This document provides a comprehensive protocol for chromatographic conditions, sample preparation, and data analysis. The described method is intended as a starting point for further validation and implementation in research and quality control environments.

Introduction

Testosterone and its esters are crucial in pharmaceutical development and clinical analysis. Accurate and reliable analytical methods are essential for determining the purity, stability, and concentration of these active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of closely related steroid compounds. This application note outlines a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound, leveraging established methodologies for similar testosterone esters.[2][3][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental for developing an appropriate analytical method.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₁NO₃ | [6] |

| Molecular Weight | 393.52 g/mol | [6] |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl nicotinate | [1] |

| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile. | Inferred from testosterone solubility[7] |

| UV Maximum (in Ethanol) | ~240 nm | Based on testosterone's absorbance[8] |

Table 1: Physicochemical Properties of this compound

HPLC Method and Chromatographic Conditions